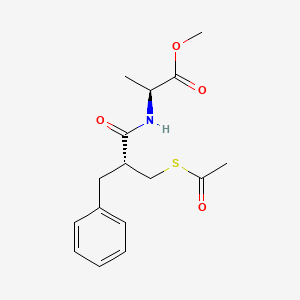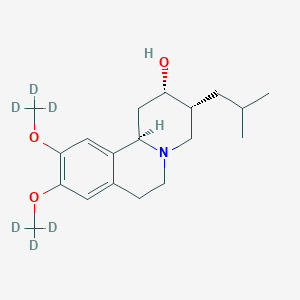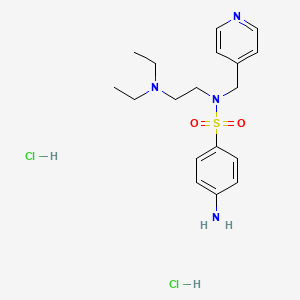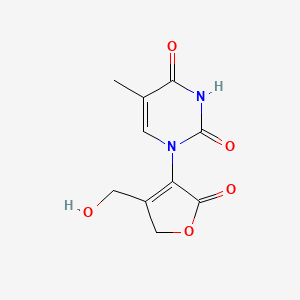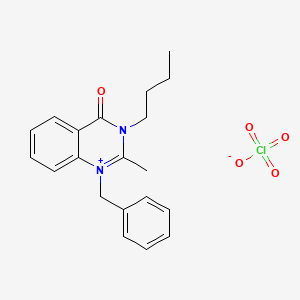
Immunacor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthetic routes for Immunacor involve several steps, including the formation of the dibenzopyran ring system and the introduction of the ethylenedioxy and dimethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Immunacor undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reaction conditions such as controlled temperatures and pressures.
Applications De Recherche Scientifique
Immunacor has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and its potential as a tool for studying cell signaling pathways.
Medicine: Explored for its immunomodulatory properties, particularly in the treatment and prevention of secondary immunodeficiency diseases.
Mécanisme D'action
The mechanism of action of Immunacor involves its interaction with specific molecular targets and pathways. It is believed to modulate the immune response by affecting the activity of immune cells and signaling molecules. This modulation can enhance the body’s ability to fight infections and diseases by boosting the adaptive immune response and reducing viral load .
Comparaison Avec Des Composés Similaires
Immunacor can be compared with other similar compounds, such as:
Coumarin Derivatives: These compounds share a similar core structure but may have different functional groups, leading to variations in their biological activity.
Immunomodulators: Other immunomodulatory compounds, such as thalidomide and lenalidomide, have different mechanisms of action and therapeutic applications.
Unique Features: This compound’s unique combination of structural features and immunomodulatory properties distinguishes it from other compounds in its class
Conclusion
This compound is a versatile compound with significant potential in various scientific and medical fields. Its unique properties and wide range of applications make it a valuable tool for researchers and clinicians alike.
Propriétés
Numéro CAS |
66346-10-9 |
|---|---|
Formule moléculaire |
C22H18O6 |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
4-methyl-7-[2-(4-methyl-2-oxochromen-7-yl)oxyethoxy]chromen-2-one |
InChI |
InChI=1S/C22H18O6/c1-13-9-21(23)27-19-11-15(3-5-17(13)19)25-7-8-26-16-4-6-18-14(2)10-22(24)28-20(18)12-16/h3-6,9-12H,7-8H2,1-2H3 |
Clé InChI |
LGIVZGUFGSLRAS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCOC3=CC4=C(C=C3)C(=CC(=O)O4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


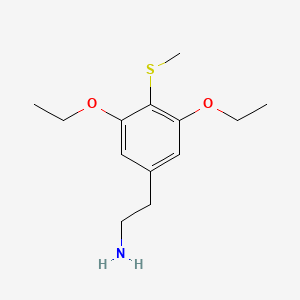
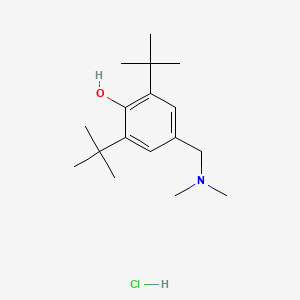

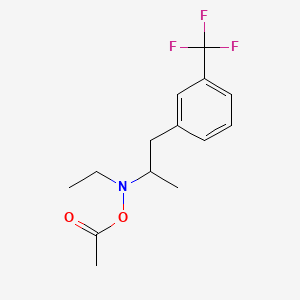
![9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy-[9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yloxy(diphenyl)silyl]oxy-diphenylsilane](/img/structure/B12769554.png)
